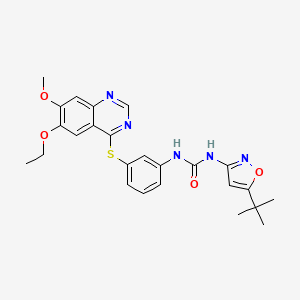









|
REACTION_CXSMILES
|
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([SH:20])[CH:15]=2)=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:21](=[O:24])([O-])[O-].[Cs+].[Cs+].C(C1ON=[C:33]([NH:36][C:37]([NH:39][C:40]2[CH:45]=[CH:44][C:43](Cl)=[C:42](O)[CH:41]=2)=O)C=1)(C)(C)C.C1C[O:51][CH2:50][CH2:49]1>>[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([S:20][C:33]3[C:41]4[C:40](=[CH:45][C:44]([O:24][CH3:21])=[C:43]([O:51][CH2:50][CH3:49])[CH:42]=4)[N:39]=[CH:37][N:36]=3)[CH:15]=2)=[O:12])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
|


|
Name
|
1-(5-tert-butylisoxazol-3-yl)-3-(3-mercaptophenyl)urea
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(=O)NC1=CC(=CC=C1)S
|
|
Name
|
Example 44A
|
|
Quantity
|
333 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
447 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
4-chloro-6-ethoxy-7-methoxyquinazoline
|
|
Quantity
|
273 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(=O)NC1=CC(=C(C=C1)Cl)O
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
the solution stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with an ethyl acetate/dichloromethane gradient 0-50% over 75 minutes
|
|
Duration
|
75 min
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(=O)NC1=CC(=CC=C1)SC1=NC=NC2=CC(=C(C=C12)OCC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 374 mg | |
| YIELD: PERCENTYIELD | 66.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |